![molecular formula C11H22ClNO2 B1407355 1-(1-Ethylpropyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1987680-40-9](/img/structure/B1407355.png)
1-(1-Ethylpropyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Antibiotic Agents
This compound serves as a precursor in the synthesis of antibiotic agents. Its structure is pivotal in the formation of nitroxoline derivatives, which are known to inhibit cathepsin B . This inhibition is crucial in the fight against bacterial infections, particularly those resistant to traditional antibiotics.
Development of Cardiovascular Therapeutics
Researchers utilize this piperidine derivative in the creation of RhoA inhibitors . These inhibitors have significant potential in cardiovascular disease therapy, offering a new avenue for treating conditions such as hypertension and heart failure.
Cancer Research
The compound’s derivatives are used to synthesize HDAC inhibitors . These inhibitors play a role in epigenetic therapies by regulating gene expression, showing promise in cancer treatment by affecting the acetylation state of histones.
Neuropharmacology
In neuropharmacological research, the compound is used to develop sphingosine-1-phosphate receptor agonists . These agonists are important for understanding and potentially treating multiple sclerosis and other neurodegenerative diseases.
Anti-Inflammatory Applications
The compound is also involved in the synthesis of IKK2 inhibitors . These inhibitors are being investigated for their role in treating inflammatory conditions like rheumatoid arthritis, due to their effect on the NF-κB pathway.
Safety And Hazards
The safety data sheet for a related compound, piperidine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-pentan-3-ylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-10(4-2)12-7-5-9(6-8-12)11(13)14;/h9-10H,3-8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMSOLPODKAQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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